molecular formula C12H10FNO B13408452 (1,1'-Biphenyl)-4-amine, 4'-fluoro-N-hydroxy- CAS No. 67764-17-4

(1,1'-Biphenyl)-4-amine, 4'-fluoro-N-hydroxy-

Cat. No.: B13408452
CAS No.: 67764-17-4
M. Wt: 203.21 g/mol
InChI Key: IULOHIPZNLKUSQ-UHFFFAOYSA-N
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Description

(1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with an amine group at the 4-position of one phenyl ring and a fluoro-N-hydroxy group at the 4’-position of the other phenyl ring. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of Amine Group: The amine group can be introduced via nitration followed by reduction. For example, nitration of biphenyl can be achieved using nitric acid, followed by reduction with a suitable reducing agent like tin(II) chloride.

    Introduction of Fluoro-N-hydroxy Group: The fluoro-N-hydroxy group can be introduced through electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) and subsequent hydroxylation.

Industrial Production Methods

Industrial production methods for (1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The fluoro-N-hydroxy group can be reduced to form fluoroamine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Fluoroamine derivatives.

    Substitution: Substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

(1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- is used as a building block in organic synthesis for the development of new materials and compounds with desired properties.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving biphenyl derivatives.

Medicine

Industry

In the industrial sector, (1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- can be used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The amine and fluoro-N-hydroxy groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (1,1’-Biphenyl)-4-amine: Lacks the fluoro-N-hydroxy group, which may result in different reactivity and applications.

    (1,1’-Biphenyl)-4-fluoro: Lacks the amine and N-hydroxy groups, leading to different chemical properties and uses.

    (1,1’-Biphenyl)-4-hydroxy:

Uniqueness

(1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- is unique due to the presence of both amine and fluoro-N-hydroxy groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

67764-17-4

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)phenyl]hydroxylamine

InChI

InChI=1S/C12H10FNO/c13-11-5-1-9(2-6-11)10-3-7-12(14-15)8-4-10/h1-8,14-15H

InChI Key

IULOHIPZNLKUSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)NO

Origin of Product

United States

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